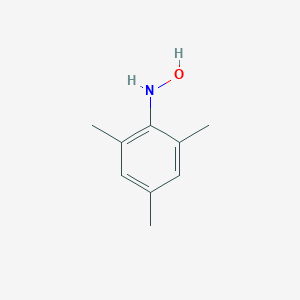

N-Mesitylhydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAPTBVXHEXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543311 | |

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14353-69-6 | |

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of N-Mesitylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Mesitylhydroxylamine, a sterically hindered N-arylhydroxylamine, has emerged as a versatile building block and reagent in synthetic organic chemistry. Its unique structural features, characterized by the presence of the bulky mesityl group, confer notable stability and distinct reactivity, making it a valuable precursor for the generation of stable nitroxyl radicals and a key component in the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It delves into the evolution of its preparation, from early general methods for N-arylhydroxylamine synthesis to more refined and specific protocols. The guide further details established experimental procedures, characterization data, and explores its significant applications, particularly in the fields of radical chemistry and as a potential nitroxyl (HNO) donor for therapeutic applications.

Introduction: The Significance of this compound

N-Arylhydroxylamines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of industrially and biologically important molecules, including pharmaceuticals and agrochemicals.[1] Within this class, this compound (2,4,6-trimethylphenylhydroxylamine) stands out due to the steric hindrance provided by the three methyl groups on the aromatic ring.[2] This structural feature significantly influences its chemical properties, most notably enhancing the stability of the corresponding aminoxyl radical (nitroxide), a property that has been extensively exploited in various chemical and biological studies.[3]

The primary research value of this compound lies in its role as a precursor to the stable mesityl nitroxide radical and as a versatile synthon for constructing N-arylhydroxylamine-based complexes and heterocyclic frameworks.[2] Understanding its discovery and the evolution of its synthesis is paramount for researchers aiming to leverage its unique properties in their own work.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader development of synthetic methods for N-arylhydroxylamines. While the exact first synthesis of this compound is not prominently documented in a singular landmark paper, its preparation falls under the general scope of established reactions for this class of compounds that date back to the late 19th and early 20th centuries.

The first preparation of the parent compound, hydroxylamine, as its hydrochloride salt was achieved by Wilhelm Clemens Lossen in 1865.[4] Pure hydroxylamine was later isolated in 1891 by Lobry de Bruyn and Crismer.[4] The synthesis of N-arylhydroxylamines has historically been dominated by the partial reduction of the corresponding nitroarenes.[1] Early methods involved the use of stoichiometric reducing agents like zinc, tin, or sulfides.[1]

The synthesis of this compound would have been a logical extension of these early methods, utilizing nitromesitylene as the starting material. Nitromesitylene itself has been prepared through various methods, including the direct nitration of mesitylene.[5]

A significant advancement in the synthesis of N-arylhydroxylamines came with the development of catalytic hydrogenation methods. These processes offered a more efficient and environmentally benign alternative to stoichiometric reductions.[6] The selective hydrogenation of nitroaromatics to N-arylhydroxylamines can be achieved using supported platinum catalysts, with the addition of amines and dimethyl sulfoxide to promote the conversion and inhibit over-reduction to the corresponding aniline.[7]

Another classical approach that can be applied to the synthesis of this compound is the reaction of an organometallic reagent, such as a Grignard reagent, with a nitroso compound. The reaction of mesitylmagnesium bromide with a nitrosating agent would provide a direct route to the target molecule. The use of Grignard reagents in reactions with nitroso compounds has been a known method for forming N,N-disubstituted hydroxylamines.[8]

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of nitromesitylene. The choice of reducing agent and reaction conditions is crucial to prevent the over-reduction to mesitylamine.

Reduction of Nitromesitylene

This is the most prevalent and practical approach for the synthesis of this compound.

Reaction Scheme:

Figure 1: General scheme for the reduction of nitromesitylene.

Detailed Experimental Protocol (Catalytic Hydrogenation):

This protocol is adapted from general procedures for the selective hydrogenation of nitroarenes.[7][9]

Materials:

-

Nitromesitylene

-

5% Platinum on carbon (Pt/C) catalyst

-

Isopropyl alcohol (IPA)

-

Dimethyl sulfoxide (DMSO)

-

n-Butylamine

-

Hydrogen gas (H₂)

Procedure:

-

To a flask, add nitromesitylene (1 equivalent).

-

Add isopropyl alcohol as the solvent.

-

Add 5% Pt/C catalyst (e.g., 0.0026 mol% relative to nitroarene).[9]

-

Add dimethyl sulfoxide (e.g., 0.42 mmol) and n-butylamine (e.g., 0.072 mmol).[9]

-

Seal the flask and purge with hydrogen gas.

-

Attach a balloon filled with hydrogen gas to maintain a hydrogen atmosphere (ordinary pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate containing this compound can be used directly or purified further by crystallization.

Causality Behind Experimental Choices:

-

Pt/C Catalyst: Platinum on carbon is a highly effective catalyst for the hydrogenation of nitro groups.

-

Isopropyl Alcohol: A common and suitable solvent for this type of reaction.

-

Dimethyl Sulfoxide (DMSO): Acts as a selective inhibitor, preventing the further reduction of the hydroxylamine to the amine.[7]

-

n-Butylamine: Promotes the conversion of the nitroaromatic starting material.[7]

-

Room Temperature and Ordinary Pressure: These mild conditions are sufficient for the reaction to proceed efficiently and selectively, minimizing side reactions.

Grignard Reaction with a Nitroso Compound

While less common for the direct synthesis of this compound due to the potential for side reactions, the principle of reacting an organometallic reagent with a nitroso species is a valid synthetic strategy.

Reaction Scheme:

Figure 2: General scheme for the synthesis via a Grignard reaction.

This method is generally more applicable for the synthesis of N,N-disubstituted hydroxylamines.[8]

Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the mesityl group, the methyl protons, and the N-H and O-H protons of the hydroxylamine moiety. The chemical shifts will be influenced by the electronic environment. |

| ¹³C NMR | Resonances for the aromatic carbons of the mesityl ring and the methyl carbons. The number of distinct signals will confirm the symmetry of the molecule.[1][10] |

| IR Spectroscopy | Characteristic absorption bands for N-H and O-H stretching, as well as aromatic C-H and C=C stretching vibrations.[11] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₃NO, MW: 151.21 g/mol ). |

Note: Specific chemical shift values and absorption frequencies can vary slightly depending on the solvent and instrument used.

Applications in Research and Development

The unique properties of this compound have led to its application in several areas of chemical research.

Precursor to Stable Nitroxyl Radicals

The most significant application of this compound is as a precursor to the highly stable mesityl nitroxide radical. The steric bulk of the mesityl group prevents the rapid disproportionation that is common for many other aminoxyl radicals.[12]

Oxidation to Mesityl Nitroxide Radical:

Figure 3: Oxidation of this compound to its corresponding nitroxide radical.

These stable radicals are valuable tools in various fields:

-

Spin Probes: For studying molecular motion and environment in biological and material systems.

-

Catalysts: In selective oxidation reactions.

-

Polymerization Inhibitors: To control radical polymerization processes.[12]

Nitroxyl (HNO) Donor Potential

N-substituted hydroxylamines are a class of compounds being investigated as donors of nitroxyl (HNO), a reactive nitrogen species with distinct and potentially therapeutic biological activities.[4] The release of HNO from these donors is often triggered by physiological conditions.[9] While this compound itself may not be an optimal HNO donor due to the stability of the N-C bond, its derivatives could be designed to release HNO under specific conditions, making this an area of interest for drug development.

Conclusion

This compound, a compound at the intersection of steric hindrance and reactive functionality, holds a significant place in the toolkit of synthetic chemists. Its history, rooted in the foundational methods of N-arylhydroxylamine synthesis, has paved the way for its modern applications as a robust precursor to stable nitroxyl radicals and a platform for the design of novel chemical entities. The synthetic routes, primarily through the controlled reduction of nitromesitylene, are well-established, offering reliable access to this versatile molecule. As research into radical chemistry and the therapeutic potential of HNO continues to expand, the importance and utility of this compound and its derivatives are poised to grow, solidifying its status as a key building block in contemporary organic and medicinal chemistry.

References

-

Organic Syntheses. (1941). Nitromesitylene. Org. Syn. Coll. Vol. 1, 341. [Link]

-

Guthrie, D. A., Kim, N. Y., Siegler, M. A., Moore, C. D., & Toscano, J. P. (2012). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. Journal of the American Chemical Society, 134(4), 1962–1965. [Link]

- Benchchem. (n.d.). This compound. Retrieved from a hypothetical Benchchem product page.

-

Takenaka, S., et al. (2009). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 11, 1385-1390. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7.

- Fässler, R., Frantz, D. E., Oetiker, J., et al. (2002). First synthesis of optically pure propargylic N-hydroxylamines by direct, highly diastereoselective addition of terminal alkynes to nitrones.

- Oddo, G. (1908). Azione del cloruro di nitrosile sui composti organo-magnesiaci. Gazzetta Chimica Italiana, 38(I), 633-640.

-

ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7. [Link]

- CONTROLLABLE SYNTHESIS OF N-ARYLHYDROXYLAMINES FROM NITROARENES BY HIGHLY CHEMO-SELECTIVE TWO- STEP TANDEM REDUCTION USING A NOV. (2024). [Journal Name], [Volume], [Page numbers].

- Rozantsev, E. G., & Sholle, V. D. (1971). Synthesis and reactions of stable nitroxyl radicals. II. Reactions. Synthesis, 1971(04), 190-202.

-

Wikipedia. (n.d.). Aminoxyl group. [Link]

-

ResearchGate. (n.d.). Scheme 30: Some hydroxylamines used for the nitroxyl radicals' formation. [Link]

- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(1), 1.

-

ResearchGate. (2012). Development of N-Substituted Hydroxylamines as Efficient Nitroxyl (HNO) Donors. [Link]

- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). [Journal Name], [Volume], [Page numbers].

- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). [Journal Name], [Volume], [Page numbers].

-

Wikipedia. (n.d.). Hydroxylamine. [Link]

-

An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). Molecules, 28(7), 2969. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]

- 3. Free radical intermediates in the oxidation of N-methylhydroxylamine and N,N-dimethylhydroxylamine by oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Phenylhydroxylamine synthesis - chemicalbook [chemicalbook.com]

- 10. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 11. lehigh.edu [lehigh.edu]

- 12. Hydroxylamine synthesis by oxidation [organic-chemistry.org]

Synthesis of N-Mesitylhydroxylamine from 2,4,6-trimethylnitrobenzene

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Mesitylhydroxylamine, a sterically hindered hydroxylamine derivative of significant interest in synthetic organic chemistry. The primary focus of this document is the partial reduction of 2,4,6-trimethylnitrobenzene. This guide delineates the fundamental reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. Designed for researchers, chemists, and professionals in drug development, this document emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction: The Significance of this compound

N-Arylhydroxylamines are a pivotal class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and materials. This compound (CAS 14353-69-6), with its bulky 2,4,6-trimethylphenyl (mesityl) group, offers unique steric and electronic properties.[1] This steric hindrance can impart selectivity in subsequent reactions and enhance the stability of reactive intermediates derived from the hydroxylamine functionality. Its applications include serving as a precursor for stable nitroxyl radicals, a key synthon for constructing complex heterocyclic frameworks, and a valuable tool in mechanistic studies.[2]

The synthesis of this compound is most commonly achieved through the controlled, partial reduction of its nitroarene precursor, 2,4,6-trimethylnitrobenzene. The challenge lies in halting the reduction at the hydroxylamine stage, as over-reduction leads to the thermodynamically more stable 2,4,6-trimethylaniline. This guide focuses on a robust and widely employed method utilizing zinc metal in the presence of ammonium chloride, a reagent system known for its efficacy in selectively producing N-arylhydroxylamines from nitroarenes.

Synthetic Strategy and Mechanistic Overview

The conversion of an aromatic nitro group to a hydroxylamine is a four-electron reduction. The choice of reducing agent and reaction conditions is critical to prevent the further two-electron reduction to the corresponding aniline.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages: reaction setup, reductive workup, and product isolation and purification. Each stage requires careful control of parameters to maximize yield and purity.

Caption: Overall workflow for the synthesis of this compound.

Choice of Reagents: A Causal Explanation

-

2,4,6-trimethylnitrobenzene (Substrate): The starting material, readily prepared by the nitration of mesitylene. The electron-donating methyl groups slightly deactivate the nitro group towards reduction compared to nitrobenzene, but the primary challenge remains controlling the extent of reduction.

-

Zinc Dust (Reducing Agent): Zinc is a versatile and cost-effective reducing metal. In this context, it acts as the electron donor. The reaction's progress is controlled by the rate of zinc addition.

-

Ammonium Chloride (NH₄Cl) (Mediator): This is the key to selectivity. An aqueous solution of NH₄Cl is weakly acidic due to the hydrolysis of the ammonium ion (NH₄⁺ ⇌ NH₃ + H⁺). This provides a proton source that is sufficiently acidic to facilitate the reduction but not so acidic as to promote the rapid, subsequent reduction of the hydroxylamine to the amine, which is more prevalent in strongly acidic media (e.g., with HCl).

Proposed Reaction Mechanism

The reduction of the nitro group is believed to proceed in a stepwise manner on the surface of the zinc metal.

Caption: Simplified mechanism for the reduction of a nitroarene to a hydroxylamine.

The process involves two key two-electron reduction steps:

-

Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate.

-

Nitroso to Hydroxylamine: The nitroso group is then further reduced to the N-arylhydroxylamine.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) |

| 2,4,6-Trimethylnitrobenzene | 165.19 | 16.5 g | 0.10 |

| Zinc Dust (<10 µm, >98%) | 65.38 | 19.6 g | 0.30 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 16.0 g | 0.30 |

| Water (Deionized) | 18.02 | 200 mL | - |

| Ethanol (95%) | 46.07 | 50 mL | - |

| Diethyl Ether (Anhydrous) | 74.12 | As needed for extraction | - |

| Sodium Sulfate (Anhydrous) | 142.04 | As needed for drying | - |

Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel (or powder funnel), heating mantle, Buchner funnel, separatory funnel, rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: In the 1 L three-neck flask equipped with a mechanical stirrer and thermometer, combine 2,4,6-trimethylnitrobenzene (16.5 g, 0.10 mol), ammonium chloride (16.0 g, 0.30 mol), water (200 mL), and ethanol (50 mL). The ethanol is added to aid in the solubility of the organic starting material.

-

Initiation of Reduction: Begin vigorous stirring to create a fine suspension. Start adding the zinc dust (19.6 g, 0.30 mol) in small portions over 20-30 minutes.

-

Temperature Control: The reaction is exothermic. The rate of zinc addition should be controlled to maintain the internal temperature between 60-65°C. If necessary, use a water bath for cooling. After all the zinc has been added, continue stirring for an additional 15-20 minutes until the temperature begins to drop, indicating the completion of the reaction.

-

Workup - Filtration: While the mixture is still hot, filter it by suction through a Buchner funnel to remove the zinc oxide and any unreacted zinc. Wash the filter cake with a small amount of hot water (~50 mL) to ensure complete recovery of the product.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous solution with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of petroleum ether and a small amount of diethyl ether. The product should crystallize as colorless needles.

Safety Precautions

-

Hydroxylamines: N-Arylhydroxylamines can be unstable, particularly when impure or heated. They should be stored in a cool, dark place and used reasonably promptly after synthesis.

-

Zinc Dust: Fine zinc dust is flammable and can be pyrophoric. Handle away from ignition sources.

-

Exothermic Reaction: The reduction is exothermic. Proper temperature control is crucial to prevent the reaction from becoming too vigorous.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties

-

Appearance: Colorless to light yellow crystalline solid.

-

Molecular Formula: C₉H₁₃NO

-

Molecular Weight: 151.21 g/mol [1]

Spectroscopic Analysis

While a publicly available, complete experimental spectrum is not readily accessible, the expected spectral features can be reliably predicted based on the molecular structure.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.[2]

-

Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons (at C3 and C5) is expected in the aromatic region (~6.8-7.0 ppm).

-

Methyl Protons: Two distinct singlets for the methyl groups are anticipated. One signal for the six protons of the two ortho-methyl groups (C2 and C6) and another signal for the three protons of the para-methyl group (C4). These would typically appear in the range of 2.1-2.3 ppm.

-

N-H and O-H Protons: Two broad, exchangeable singlets are expected for the N-H and O-H protons. Their chemical shifts can vary significantly depending on solvent and concentration but are typically found in the range of 4-8 ppm. These signals will disappear upon shaking the sample with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the unique carbon environments within the molecule.[2]

-

Aromatic Carbons: Four signals are expected for the aromatic carbons: C1 (attached to the NHOH group), C2/C6, C3/C5, and C4.

-

Methyl Carbons: Two signals are expected for the methyl carbons, corresponding to the ortho and para positions.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group.

-

N-H Stretch: A medium intensity band is expected around 3250-3400 cm⁻¹ for the N-H bond.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands are expected in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

Troubleshooting and Field-Proven Insights

-

Low Yield: Incomplete reaction is a common issue. Ensure the zinc dust is of high purity and fine particle size. Vigorous stirring is essential to maintain a good suspension and facilitate the reaction at the metal surface.

-

Over-reduction to Aniline: If the reaction mixture becomes too acidic or is heated for too long, the formation of 2,4,6-trimethylaniline as a byproduct can increase. The presence of the aniline can be checked by TLC. Adhering to the recommended temperature range is critical.

-

Product Instability: The final product can be sensitive to air and light. It is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator. If the product darkens over time, it may indicate decomposition.

Conclusion

The synthesis of this compound via the zinc-mediated reduction of 2,4,6-trimethylnitrobenzene in the presence of ammonium chloride is a reliable and selective method. This guide provides a robust framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently prepare this valuable synthetic intermediate. Careful control over reaction parameters, particularly temperature and the rate of addition of the reducing agent, is paramount to achieving high yield and purity. The characterization techniques outlined herein provide the necessary tools to validate the structure and quality of the final product.

References

-

Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link].

Sources

An In-Depth Technical Guide to N-Mesitylhydroxylamine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mesitylhydroxylamine, also known as N-(2,4,6-trimethylphenyl)hydroxylamine, is an N-arylhydroxylamine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its sterically hindered aromatic framework, the mesityl group, imparts unique solubility, stability, and reactivity characteristics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its chemical behavior, offering insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in the laboratory. While extensive experimental data for this specific compound is not widely published, we can infer many of its properties from data on analogous N-arylhydroxylamines and general chemical principles.

Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 14353-69-6 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid (Expected) | Based on analogous compounds. |

| Melting Point | Not reported. For comparison, N-phenylhydroxylamine has a melting point of 81-82 °C and N-(4-methylphenyl)hydroxylamine melts at 96 °C. The bulky mesityl group may influence the crystal packing and thus the melting point. | |

| Boiling Point | Not reported. Likely to decompose upon heating at atmospheric pressure, a common characteristic of hydroxylamines. | |

| Solubility | Expected to be soluble in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and alcohols (methanol, ethanol). Its solubility in nonpolar solvents like hexanes is likely to be lower. Solubility in water is expected to be low. | General knowledge of N-arylhydroxylamines. |

Spectroscopic Data

¹H NMR Spectroscopy (Expected):

-

Aromatic protons (Ar-H): A singlet corresponding to the two equivalent protons on the mesityl ring, likely in the range of 6.5-7.0 ppm.

-

Methyl protons (Ar-CH₃): Two singlets. One for the two equivalent ortho-methyl groups and one for the para-methyl group, expected in the range of 2.1-2.5 ppm. The integration ratio would be 6H:3H.

-

N-H and O-H protons: These protons are exchangeable and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They may not be observed if a deuterated solvent containing D₂O is used.

¹³C NMR Spectroscopy (Expected):

-

Aromatic carbons: Four signals are expected for the mesityl ring: one for the carbon bearing the hydroxylamino group, one for the two equivalent ortho-methyl-substituted carbons, one for the para-methyl-substituted carbon, and one for the two equivalent unsubstituted carbons.

-

Methyl carbons: Two signals for the ortho and para methyl groups.

Infrared (IR) Spectroscopy (Expected):

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: A medium to weak absorption band, also in the region of 3200-3400 cm⁻¹, which may be obscured by the O-H stretch.

-

C-H stretches (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

-

C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

N-O stretch: A band in the 900-1000 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 151.

-

Fragmentation: Fragmentation patterns would likely involve the loss of the hydroxyl group, methyl groups, and cleavage of the C-N bond.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the selective reduction of the corresponding nitro compound, 2,4,6-trimethylnitrobenzene (nitromesitylene).

Synthetic Workflow

The synthesis involves the chemoselective reduction of the nitro group to a hydroxylamino group, avoiding over-reduction to the corresponding amine (mesidine).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction with Zinc Dust

This protocol is based on a general procedure for the reduction of nitroarenes to N-arylhydroxylamines.

Materials:

-

2,4,6-Trimethylnitrobenzene

-

Zinc dust (<10 µm)

-

Ammonium chloride (NH₄Cl)

-

Water

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add 2,4,6-trimethylnitrobenzene and a solution of ammonium chloride in water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

While stirring vigorously, add zinc dust portion-wise over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the zinc oxide and unreacted zinc. Wash the filter cake with the extraction solvent.

-

Transfer the filtrate to a separatory funnel and extract with diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality Behind Experimental Choices:

-

Ammonium chloride: Acts as a mild proton source and helps to maintain a slightly acidic pH, which is optimal for the reduction.

-

Low temperature: Controls the exothermicity of the reaction and minimizes the over-reduction to the amine and other side reactions.

-

Vigorous stirring: Ensures efficient contact between the solid zinc dust and the organic substrate, which is crucial for the heterogeneous reaction to proceed.

Chemical Reactivity

The chemical reactivity of this compound is governed by the presence of the hydroxylamino group, which can act as a nucleophile and is susceptible to oxidation.

Oxidation to Nitroso Compounds

N-Arylhydroxylamines are readily oxidized to the corresponding nitrosoarenes. This transformation can be achieved using a variety of mild oxidizing agents.

Caption: Oxidation of this compound to 2,4,6-trimethylnitrosobenzene.

This reaction is a key transformation and the resulting nitroso compound can participate in various cycloaddition reactions, making this compound a valuable precursor.

Condensation with Aldehydes and Ketones to Form Nitrones

This compound can react with aldehydes and ketones in a condensation reaction to form nitrones.[2] This reaction typically proceeds under mild, often acid-catalyzed, conditions.

The general reaction is: Mes-NHOH + R-CHO → Mes-N⁺(O⁻)=CHR + H₂O

These nitrones are versatile 1,3-dipoles and can be used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are important scaffolds in many biologically active molecules.

Role as a Radical Trap

Hydroxylamines, including N-arylhydroxylamines, can act as radical traps. They can react with unstable radical species to form more stable nitroxide radicals, which can be detected by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. This property makes them useful tools in studying radical-mediated reaction mechanisms.

Safety, Handling, and Storage

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4][5]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

Storage:

-

N-Arylhydroxylamines can be sensitive to air and light and may be unstable over long periods.

-

It is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Toxicity:

-

Many N-arylhydroxylamines are known to be toxic and are implicated as metabolites in the carcinogenicity of aromatic amines. Therefore, exposure should be minimized.

Conclusion

This compound is a sterically hindered N-arylhydroxylamine with significant potential as a building block in organic synthesis. Its preparation via the selective reduction of 2,4,6-trimethylnitrobenzene provides access to a versatile intermediate for the synthesis of nitroso compounds, nitrones, and other nitrogen-containing heterocycles. While specific experimental data for this compound is limited, a solid understanding of the general properties and reactivity of N-arylhydroxylamines allows for its effective and safe utilization in the research and development of new chemical entities. Further investigation into the specific properties and reaction scope of this compound is warranted to fully exploit its synthetic potential.

References

-

PubChem. N-methyl-N-(2,4,6-trimethylphenyl)hydroxylamine. Available from: [Link].

- Novak, M. & Chakraborty, A. N‐Arylhydroxylamines and Chemical Carcinogenicity. WIREs Computational Molecular Science1, 250-265 (2011).

-

PubChem. N-methylhydroxylamine hydrochloride. Available from: [Link].

-

Wikipedia. Hydroxylamine. Available from: [Link].

-

PrepChem.com. Synthesis of O-(2,4,6-trimethylbenzyl)hydroxylamine. Available from: [Link].

-

PubChem. Methylhydroxylamine. Available from: [Link].

-

Chemsrc. N-methyl-N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine. Available from: [Link].

-

Organic Syntheses. β-PHENYLHYDROXYLAMINE. Available from: [Link].

-

Sciencemadness Wiki. Hydroxylamine. Available from: [Link].

-

Quora. What are the properties of hydroxylamine?. Available from: [Link].

-

Cheméo. Chemical Properties of Hydroxylamine (CAS 7803-49-8). Available from: [Link].

-

PubChem. CID 157798655. Available from: [Link].

-

Figshare. Selective photoinduced reduction of nitroarenes to n-arylhydroxylamines. Available from: [Link].

-

Britannica. Hydroxylamine. Available from: [Link].

-

NIH. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Available from: [Link].

- Google Patents. CN103304356A - Hydroxylamine synthesis method.

-

Sciencemadness Discussion Board. Hydroxylamine NH2OH Uses (and Production). Available from: [Link].

-

NIH. Spectral Information - PubChem. Available from: [Link].

-

Ataman Kimya. HYDROXYLAMINE. Available from: [Link].

-

MDPI. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Available from: [Link].

- Google Patents. CN1800143A - 2,4,6-trimethylaniline synthesis method.

-

ResearchGate. Oxidation of N,N -Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. Available from: [Link].

-

mzCloud. mzCloud – Advanced Mass Spectral Database. Available from: [Link].

-

RSC Publishing. The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). Available from: [Link].

-

PubChem. N-Methyldiethanolamine. Available from: [Link].

-

Testbook. [Solved] Aldehydes react with hydroxylamine to form. Available from: [Link].

-

Zenodo. MSnLib Mass spectral libraries (.mgf and .json). Available from: [Link].

-

FOODBALL Project. Spectral Libraries. Available from: [Link].

-

ResearchGate. Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions. Available from: [Link].

Sources

An In-Depth Technical Guide to N-Mesitylhydroxylamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mesitylhydroxylamine (CAS No: 14353-69-6) is an N-arylhydroxylamine characterized by a hydroxylamine moiety attached to a mesityl (2,4,6-trimethylphenyl) group.[1] This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and a compound of significant interest in medicinal chemistry. Its primary role in contemporary research lies in its capacity to act as a precursor to nitroxyl (HNO), a reactive nitrogen species with distinct and promising therapeutic potential, particularly in the realm of cardiovascular disease.[1] This guide provides a comprehensive overview of this compound, from its molecular characteristics and synthesis to its applications as an HNO donor in the context of drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . The presence of the sterically hindering methyl groups on the aromatic ring influences its reactivity and stability.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14353-69-6 | Pharmaffiliates |

| Molecular Formula | C9H13NO | Pharmaffiliates |

| Molecular Weight | 151.21 g/mol | Pharmaffiliates |

| IUPAC Name | N-(2,4,6-trimethylphenyl)hydroxylamine | Benchchem |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)NO)C | Benchchem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents; sparingly soluble in water. | General chemical principles |

Synthesis of this compound

The most common and efficient method for the synthesis of N-arylhydroxylamines is the selective reduction of the corresponding nitroarene. This transformation requires careful control of reaction conditions to prevent over-reduction to the corresponding aniline.

One established method for this selective reduction is catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst in the presence of an inhibitor, such as dimethyl sulfoxide (DMSO).[1] The inhibitor selectively poisons the catalyst surface, hindering the further reduction of the hydroxylamine intermediate.[1]

Experimental Protocol: Selective Hydrogenation of a Nitroarene

Disclaimer: The following is a representative protocol for the synthesis of an N-arylhydroxylamine and may require optimization for this compound.

Materials:

-

1-nitro-2,4,6-trimethylbenzene

-

Platinum on carbon (5% Pt/C)

-

Dimethyl sulfoxide (DMSO)

-

n-Butylamine

-

Isopropyl alcohol (IPA)

-

Hydrogen gas (H₂)

-

Toluene

-

Membrane filter

Procedure:

-

Into a flask, add 20 mg of 5% Pt/C catalyst, 2 mL of isopropyl alcohol, 0.42 mmol of dimethylsulfoxide, and 0.072 mmol of n-butylamine.

-

Add 2 mmol of the 1-nitro-2,4,6-trimethylbenzene to the flask.

-

Seal the flask and attach a balloon filled with hydrogen gas (approximately 2 L).

-

Stir the reaction mixture at room temperature under atmospheric pressure for the predetermined reaction time.

-

Upon completion of the reaction, take a 20 µL aliquot of the reaction solution and dilute it with 10 mL of 2-propanol containing 0.1 M of toluene.

-

Remove the catalyst by passing the solution through a membrane filter.

-

Remove the isopropyl alcohol under reduced pressure.

-

Analyze the product by NMR to confirm the formation of this compound.

Causality Behind Experimental Choices:

-

Catalyst and Inhibitor: The combination of Pt/C and DMSO is crucial for achieving high selectivity for the hydroxylamine product. DMSO is believed to selectively adsorb onto the catalyst surface, which impedes the further hydrogenation of the N-arylhydroxylamine to the aniline.[1]

-

Amine Additive: The addition of a small amount of an amine like n-butylamine can enhance both the reaction rate and selectivity. This is thought to involve competitive adsorption on the catalyst surface and potentially aiding in the heterolytic cleavage of hydrogen.

-

Solvent: Isopropyl alcohol is a suitable solvent for this reaction, providing good solubility for the reactants and being relatively inert under the reaction conditions.

-

Continuous Flow Synthesis: For larger-scale and safer production, continuous flow synthesis offers significant advantages.[1] This methodology allows for better control over reaction parameters such as temperature and pressure, and minimizes the risks associated with handling hydrogen gas.[1] A continuous flow setup using a micro-packed bed reactor with a Pt/C catalyst has been shown to be highly effective for the synthesis of N-arylhydroxylamines.[1]

Caption: Workflow for the Synthesis of this compound.

This compound as a Nitroxyl (HNO) Donor

A primary application of this compound in drug development is its role as a precursor, or "donor," of nitroxyl (HNO).[1] HNO is the one-electron reduced and protonated form of nitric oxide (NO) and exhibits a unique pharmacological profile.

The Therapeutic Potential of HNO

While NO is a well-established signaling molecule, particularly known for its vasorelaxant effects mediated by soluble guanylate cyclase (sGC), HNO has distinct biological targets and therapeutic effects. Key among these are:

-

Positive Inotropic and Lusitropic Effects: HNO has been shown to enhance cardiac contractility and relaxation, making it a promising therapeutic agent for heart failure.

-

Vasodilation: HNO can induce vasodilation, contributing to its potential in treating cardiovascular diseases.

-

Thiol Reactivity: HNO reacts readily with thiols, a key aspect of its biological activity. This reactivity allows it to modulate the function of various proteins.

Due to its high reactivity and short half-life, HNO must be generated in situ from donor compounds.[2] N-substituted hydroxylamines are a significant class of HNO donors.[2]

Mechanism of HNO Release

The generally accepted mechanism for HNO release from N-substituted hydroxylamines involves the presence of a good leaving group on the nitrogen atom. In a physiological environment, this can lead to the decomposition of the hydroxylamine derivative to generate HNO. The rate and efficiency of HNO release can be modulated by the nature of the substituents on the hydroxylamine.[2] For this compound, the mesityl group influences the electronic properties of the hydroxylamine moiety, which in turn affects its stability and propensity to release HNO.

Caption: Proposed Pathway for HNO Release from this compound.

Applications in Drug Development and Research

The ability of this compound to act as an HNO donor positions it as a valuable tool in drug discovery and development.

Preclinical Research

N-arylhydroxylamines serve as important scaffolds for the design of novel therapeutic agents. The hydroxylamine functionality can be incorporated into molecules to modulate their pharmacokinetic and pharmacodynamic properties. Furthermore, as HNO donors, they are instrumental in preclinical studies aimed at elucidating the therapeutic effects of HNO in various disease models, particularly those related to cardiovascular disorders.

Experimental Workflow for Evaluating HNO Donation

A critical aspect of developing HNO donors is the ability to reliably measure the release of HNO. A common method involves the indirect detection of HNO through its dimerization product, nitrous oxide (N₂O), using an N₂O-sensitive electrochemical probe.

Protocol for HNO Release Measurement:

-

Incubate the this compound solution (e.g., 2 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

-

At various time points, collect samples from the headspace of the reaction vessel.

-

Analyze the headspace samples for the presence of N₂O using an N₂O-sensitive electrochemical microsensor.

-

Quantify the amount of N₂O produced over time to determine the rate and extent of HNO release.

Caption: Experimental Workflow for Evaluating HNO Donation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its role as an HNO donor is of particular importance, given the growing interest in the therapeutic applications of nitroxyl. Further research into the precise mechanisms of HNO release from this compound and its efficacy in various disease models will be crucial in realizing its full therapeutic potential. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylhydroxylamine hydrochloride, 98%. Retrieved from [Link]

- DuMond, J. F., & King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637–1648.

- Guthrie, D. A., et al. (2012). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. Journal of the American Chemical Society, 134(4), 1962–1965.

-

PrepChem.com. (n.d.). Synthesis of O-(2,4,6-trimethylbenzyl)hydroxylamine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine. Retrieved from [Link]

- Hill, J., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795.

- Fukuto, J. M., et al. (2012). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Annual Review of Pharmacology and Toxicology, 52, 1-17.

-

PubChem. (n.d.). N-methyl-N-(2,4,6-trimethylphenyl)hydroxylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Chemistry of Nitroxyl-Releasing Compounds. Retrieved from [Link]

- Reisz, J. A., et al. (2014). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Antioxidants & Redox Signaling, 20(4), 693–711.

- Adam, M., et al. (2022). The Chemistry of HNO: Mechanisms and Reaction Kinetics. Frontiers in Chemistry, 10, 831034.

- Sun, J., et al. (2024). Desulfurdioxidative N-N Coupling of N-Arylhydroxylamines and N-Sulfinylanilines: Reaction Development and Mechanism.

-

Thieme. (n.d.). Product Class 33: N-Arylhydroxylamines. Retrieved from [Link]

- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.

- Wang, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.

Sources

Spectroscopic Characterization of N-Mesitylhydroxylamine: A Technical Guide

Introduction

The accurate structural elucidation of synthetic intermediates like N-Mesitylhydroxylamine is paramount for ensuring the integrity of subsequent reaction pathways and the purity of final products. Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing its atomic connectivity and functional group composition. This guide is structured to not only present the predicted spectral data but also to explain the underlying principles of interpretation and provide standardized protocols for data acquisition.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound. Predictions are based on established chemical shift ranges for similar functional groups and aromatic systems.[1][2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (Aromatic) | ~6.8 | Singlet | 2H |

| O-H (Hydroxyl) | 5.0 - 8.0 (broad) | Singlet | 1H |

| N-H (Amine) | 4.0 - 7.0 (broad) | Singlet | 1H |

| ortho-CH₃ | ~2.3 | Singlet | 6H |

| para-CH₃ | ~2.2 | Singlet | 3H |

Note: Chemical shifts of O-H and N-H protons are highly dependent on solvent, concentration, and temperature, often appearing as broad signals.[4] They can also undergo deuterium exchange, leading to their disappearance in the spectrum when a protic deuterated solvent is used.[4]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Ar-H): The two protons on the mesityl ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal (singlet) in the aromatic region, typically around 6.8 ppm.

-

Methyl Protons (-CH₃): The two ortho-methyl groups are equivalent and will give rise to a single, sharp peak with an integration of 6H. The para-methyl group will produce a separate singlet with an integration of 3H. These peaks are expected in the upfield region, characteristic of alkyl groups on an aromatic ring.

-

Hydroxyl and Amine Protons (O-H and N-H): The protons on the nitrogen and oxygen atoms are exchangeable and often do not couple with other protons, resulting in broad singlet signals.[4] Their chemical shifts can vary significantly.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a generalized procedure for obtaining a ¹H NMR spectrum of a solid organic compound.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[5] Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[5][6]

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on typical values for substituted aromatic compounds.[7][8][9]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-N (Aromatic) | ~145 |

| ortho-C (Aromatic) | ~130 |

| meta-C-H (Aromatic) | ~129 |

| para-C (Aromatic) | ~135 |

| ortho-CH₃ | ~20 |

| para-CH₃ | ~21 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six carbons of the mesityl ring. The carbon atom directly attached to the nitrogen (C-N) will be the most downfield. The two ortho-carbons, two meta-carbons, and the single para-carbon will each give rise to a separate signal.

-

Methyl Carbons (-CH₃): The two equivalent ortho-methyl groups will produce one signal, and the para-methyl group will produce another, both in the upfield region of the spectrum.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The procedure is similar to that for ¹H NMR, with some key differences.[10]

-

Sample Preparation: A more concentrated sample is often required (50-100 mg) due to the lower sensitivity of the ¹³C nucleus.[10]

-

Data Acquisition: The instrument is set to the ¹³C resonance frequency. A proton-decoupled pulse sequence is typically used.

-

Acquisition Time: Longer acquisition times or a greater number of scans are generally needed to achieve a good signal-to-noise ratio.[11]

-

Processing: The data is processed similarly to ¹H NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Predicted IR Absorption Bands

The following table lists the characteristic IR absorption frequencies expected for this compound.[13][14][15][16]

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Hydroxyl) | Stretch | 3500 - 3200 | Strong, Broad |

| N-H (Amine) | Stretch | 3400 - 3250 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1475 | Medium-Weak |

| C-N | Stretch | 1350 - 1250 | Medium |

| C-O | Stretch | 1260 - 1000 | Strong |

Interpretation of the IR Spectrum

-

A broad absorption in the 3500-3200 cm⁻¹ region is a strong indicator of the O-H group, likely broadened due to hydrogen bonding.

-

The N-H stretching vibration is also expected in a similar region.

-

The presence of both aromatic and aliphatic C-H stretches will be distinguishable by their positions relative to 3000 cm⁻¹.[12]

-

Absorptions in the 1600-1475 cm⁻¹ range are characteristic of the aromatic ring's carbon-carbon double bond stretching.

-

The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole.

Experimental Protocol: Acquiring an IR Spectrum (Thin Solid Film Method)

This method is suitable for solid samples that are soluble in a volatile solvent.[17]

-

Sample Preparation: Dissolve a small amount of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[17]

-

Film Deposition: Apply a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[17]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[17]

-

Background Subtraction: A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.[18]

Predicted Mass Spectrum Data

For this compound (C₉H₁₃NO), the following ions are predicted in an electron ionization (EI) mass spectrum.

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 134 | [M - OH]⁺ |

| 121 | [Mesityl]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The peak with the highest m/z value should correspond to the molecular weight of this compound, which is 151 g/mol . The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[19]

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to smaller, stable ions.[20] A common fragmentation pathway for N-aryl compounds is the loss of substituents from the hydroxylamine group or the aromatic ring. The loss of a methyl radical (CH₃) would result in a peak at m/z 136. Loss of a hydroxyl radical (OH) would lead to a peak at m/z 134. Cleavage of the C-N bond could generate the stable mesityl cation at m/z 121.

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. whitman.edu [whitman.edu]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Technical Guide to Quantum Chemical Calculations for N-Mesitylhydroxylamine Electronic Structure

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of N-Mesitylhydroxylamine's electronic structure. This compound, an aromatic amine derivative, presents a compelling case for computational investigation due to the intricate interplay of steric and electronic effects imparted by the bulky mesityl group on the hydroxylamine functionality. Understanding these interactions is paramount for researchers in drug development and materials science, where precise modulation of molecular properties is critical. This document details a robust computational methodology employing Density Functional Theory (DFT), outlines the rationale for specific theoretical choices, and presents a systematic approach to interpreting the calculated electronic properties. Through detailed protocols, data visualization, and citation of authoritative sources, this guide serves as a self-validating resource for scientists seeking to apply quantum chemical calculations to complex organic molecules.

Introduction

This compound is an organic compound characterized by a hydroxylamine group (-NHOH) attached to a mesityl group (a 2,4,6-trimethylphenyl ring). The steric hindrance introduced by the three methyl groups on the aromatic ring significantly influences the geometry and, consequently, the electronic properties of the molecule. Aromatic amines are a cornerstone in medicinal chemistry and materials science, with their reactivity and intermolecular interactions being dictated by the electronic landscape of the molecule.[1] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, a phenomenon that is highly sensitive to the orientation of the amino group and the nature of its substituents.[2][3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the electronic structure and predicting the properties of molecules "in silico".[4] These methods offer a cost-effective and powerful alternative to experimental techniques for gaining insights into molecular geometry, orbital energies, charge distribution, and spectroscopic characteristics.[5] This guide will focus on a systematic computational workflow to thoroughly investigate the electronic structure of this compound, providing a foundational understanding for its potential applications.

The primary objectives of this guide are:

-

To present a detailed, step-by-step protocol for performing quantum chemical calculations on this compound.

-

To justify the selection of the computational method and basis set based on established scientific literature.

-

To analyze the optimized molecular geometry, electronic properties, and molecular orbitals.

-

To provide a framework for interpreting the results in the context of the molecule's chemical behavior.

Theoretical and Computational Methodology

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set.[6] This section details a validated approach for the computational analysis of this compound.

Selection of Computational Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for studying organic molecules due to its favorable balance of computational cost and accuracy.[7] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been extensively benchmarked for a large set of organic molecules, demonstrating reliable performance in predicting heats of formation and isomerization energies.[8][9][10] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation.

Basis Set Selection

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The choice of basis set directly impacts the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. For a molecule like this compound, which contains second-row elements and lone pairs, a split-valence basis set augmented with polarization and diffuse functions is recommended.

The 6-311++G(d,p) basis set is a suitable choice for this study. Let's break down its components:

-

6-311G : This indicates a triple-split valence basis set, where the core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), and the valence orbitals are described by three basis functions (contractions of 3, 1, and 1 primitive Gaussians). This provides greater flexibility for describing the valence electrons involved in chemical bonding.

-

++ : The double plus sign indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for accurately describing anions, lone pairs, and other systems with significant electron density far from the nucleus.

-

(d,p) : These are polarization functions. The 'd' functions are added to heavy atoms, and the 'p' functions are added to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and non-spherical electron distributions.[13]

Computational Workflow

The following workflow outlines the key steps for the quantum chemical analysis of this compound. This process is designed to be systematic and self-validating.

Caption: A schematic of the computational workflow for the electronic structure analysis of this compound.

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software such as Avogadro or ChemDraw.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial as the electronic properties are highly dependent on the molecular geometry.[4]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry to obtain more accurate electronic properties.

-

Electronic Structure Analysis: The output of the calculations is then analyzed to extract key information about the electronic structure, including:

-

Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

-

Population Analysis: Mulliken and Natural Bond Orbital (NBO) analyses are used to determine the distribution of electron density and atomic charges within the molecule.[14]

-

Spectroscopic Prediction: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum, and Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.[15]

-

Results and Discussion

This section outlines the expected results from the quantum chemical calculations and provides guidance on their interpretation.

Optimized Molecular Geometry

The geometry optimization will reveal the most stable three-dimensional arrangement of the atoms in this compound. Key parameters to analyze include:

-

Bond Lengths and Angles: Comparison of calculated bond lengths and angles with typical values for similar functional groups can provide insights into the electronic environment. For example, the C-N and N-O bond lengths will be indicative of the degree of conjugation and the strength of these bonds.

-

Dihedral Angles: The dihedral angle between the aromatic ring and the N-O-H plane is particularly important. This angle will be influenced by the steric hindrance from the mesityl group and will determine the extent of overlap between the nitrogen lone pair and the π-system of the ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound at the B3LYP/6-311++G(d,p) Level of Theory.

| Parameter | Predicted Value |

| C(aryl)-N Bond Length (Å) | Value |

| N-O Bond Length (Å) | Value |

| O-H Bond Length (Å) | Value |

| C(aryl)-N-O Bond Angle (°) | Value |

| N-O-H Bond Angle (°) | Value |

| C(aryl)-C(aryl)-N-O Dihedral Angle (°) | Value |

(Note: The values in this table are placeholders and would be populated with the actual results from the calculation.)

Electronic Properties

The single point energy calculation provides a wealth of information about the electronic properties of the molecule.

Table 2: Key Electronic Properties of this compound.

| Property | Predicted Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

(Note: The values in this table are placeholders and would be populated with the actual results from the calculation.)

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule and is influenced by the charge distribution.

-

HOMO and LUMO Energies: The HOMO energy is related to the ionization potential and represents the ability of the molecule to donate an electron. The LUMO energy is related to the electron affinity and represents the ability of the molecule to accept an electron. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Orbital Analysis

Visualization of the HOMO and LUMO provides a qualitative understanding of the molecule's electronic structure and reactivity.

-

HOMO: For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxylamine group and delocalized into the π-system of the mesityl ring. This indicates that these regions are the most likely sites for electrophilic attack.

-

LUMO: The LUMO is likely to be an anti-bonding π* orbital distributed over the aromatic ring. This suggests that the ring is the most probable site for nucleophilic attack or electron acceptance.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[14][16] It transforms the calculated wave function into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). Key insights from NBO analysis include:

-

Atomic Charges: NBO charges provide a more realistic representation of the charge distribution compared to Mulliken charges.

-

Hybridization: The hybridization of atomic orbitals can be determined, providing insights into the bonding environment of each atom.

-

Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.[17][18] This is particularly useful for understanding hyperconjugative and resonance effects. For instance, the interaction between the nitrogen lone pair (donor) and the antibonding π* orbitals of the aromatic ring (acceptor) can be quantified.

Conclusion

This technical guide has presented a comprehensive and scientifically grounded methodology for the quantum chemical investigation of this compound's electronic structure. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, electronic properties, and reactivity. The detailed workflow, from initial structure generation to the interpretation of advanced analyses like NBO, provides a robust framework for gaining deep insights into the intricate interplay of steric and electronic effects in this and similar aromatic amine derivatives. The application of these computational techniques is invaluable for guiding experimental work in drug design and materials science, ultimately accelerating the discovery and development of novel functional molecules.

References

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link][7][8][9][10]

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link][11]

-

Wikipedia. (2023). Basis set (chemistry). In Wikipedia. [Link][12]

-

Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian Documentation. [Link][14]

-

Schaftenaar, G., & Noordik, J. H. (2000). Molden: a pre- and post-processing program for molecular and electronic structures. Journal of computer-aided molecular design, 14(2), 123-134. [Link]

-

LibreTexts Chemistry. (2023). 11.2: Gaussian Basis Sets. [Link][6]

-

ACS Publications. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega. [Link][19]

-

ResearchGate. (2014). Natural Bond Orbital (NBO) Population Analysis of 1-Azanapthalene-8-ol. [Link][16]

-

ResearchGate. (n.d.). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. [Link][2]

-

ACS Publications. (1996). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. [Link][17]

-

DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. International Journal of Chemistry and Technology. [Link][20]

-

National Institutes of Health. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. [Link][18]

-

ResearchGate. (2015). Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide. [Link][22]

-

Scientific & Academic Publishing. (2016). Synthesis, Characterization and DFT Calculations of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt (Nitronitron) by 1H NMR, FT-IR, UV/Vis and HOMO-LUMO Analysis. International Journal of Materials and Chemistry. [Link][15]

-

HPC@LSU. (2011). Electronic Structure Calculations in Quantum Chemistry. [Link][4]

-

Wiley Online Library. (2008). Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. International Journal of Quantum Chemistry. [Link][23]

-

University of Illinois IDEALS. (2022). Rotational And Photoelectron Spectroscopies Meet Quantum Chemistry: N,n-diethylhydroxylamine. [Link][24]

-

YouTube. (2013). Webinar 8: Minnesota Exchange-Correlation Functionals for DFT Calculations with Q-Chem. [Link][25]

-

LibreTexts Chemistry. (2024). 23.1: Properties of amines. [Link][3]

-

YouTube. (2024). Application of DFT Calculations in NMR Spectroscopy. [Link][26]

-

National Institutes of Health. (2018). Quantum machine learning for electronic structure calculations. [Link][27]

-

arXiv. (2024). MESS: Modern Electronic Structure Simulations. [Link][28]

Sources

- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hpc.lsu.edu [hpc.lsu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]